molecular formula C15H22N2O2 B5826167 1-(2-ethoxyphenyl)-4-propionylpiperazine

1-(2-ethoxyphenyl)-4-propionylpiperazine

Cat. No.: B5826167
M. Wt: 262.35 g/mol
InChI Key: GWXBQZMTNLLAKI-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-propionylpiperazine is a piperazine derivative featuring a 2-ethoxyphenyl group at the N1 position and a propionyl (CH2CH2CO-) group at the N4 position. The ethoxy group (C2H5O) at the ortho position of the phenyl ring may influence steric and electronic interactions with target receptors, while the propionyl moiety introduces a ketone functional group that can affect metabolic stability and binding affinity . This compound’s structural framework is analogous to other phenylpiperazines with documented analgesic and receptor-binding activities, making it a candidate for comparative studies with related analogs .

Properties

IUPAC Name

1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-15(18)17-11-9-16(10-12-17)13-7-5-6-8-14(13)19-4-2/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXBQZMTNLLAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Acyl vs. Alkyl/Aryl Groups

  • This contrasts with 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (), where the piperidinyl group adds basicity and bulk, possibly favoring interactions with opioid receptors .
  • MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) : The cyclohexyl and diphenylethyl substituents confer high lipophilicity, contributing to MT-45’s potent analgesic activity but also increasing toxicity risks compared to the less bulky propionyl group in the target compound .

Sulfonyl vs. Acyl Groups

  • 1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine (): The sulfonyl group enhances electron-withdrawing effects and metabolic stability compared to the propionyl group, which may be more prone to enzymatic hydrolysis .

Substituent Position on the Phenyl Ring

Ortho vs. Para Substitution

  • 1-(4-Methoxyphenyl)piperazine (4-MeOPP) : The para-methoxy group in 4-MeOPP () allows for planar interactions with serotonin receptors, whereas the ortho-ethoxy group in the target compound may induce steric hindrance, altering receptor binding kinetics .

Alkoxy Chain Length Variations

Compound Name Alkoxy Group Biological Activity Key Reference
This compound Ethoxy (C2H5O) Antinociceptive (inferred from analogs)
1-(2-Methoxyphenyl)-4-propionylpiperazine Methoxy (CH3O) Higher metabolic clearance
Ethyl 4-[1-(2-butoxyphenyl)-...piperazine Butoxy (C4H9O) Increased lipophilicity, prolonged half-life

Key Insight : Longer alkoxy chains (e.g., butoxy) enhance lipophilicity and half-life but may reduce solubility. The ethoxy group balances moderate lipophilicity and receptor accessibility .

Receptor Affinity and Selectivity

  • 1-(3-Cyclohexyl-1-oxo-propyl)-4-(2-ethoxyphenyl)-piperazine (D 16 120): Exhibits non-opiate antinociceptive activity with a high therapeutic margin, attributed to the cyclohexyl group’s bulky hydrophobic interactions. The target compound’s propionyl group may reduce CNS penetration but improve selectivity for peripheral targets .
  • 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) : The electron-withdrawing trifluoromethyl group enhances serotonin receptor affinity, whereas the ethoxy group in the target compound may favor adrenergic or dopaminergic pathways .

Metabolic and Pharmacokinetic Profiles

  • 1-Acetyl-4-(4-hydroxyphenyl)-piperazine (): The acetyl group is rapidly hydrolyzed in vivo, whereas the propionyl group in the target compound may offer slower degradation due to its larger size .
  • 2-Chloro-4-(4-(2-ethoxyphenyl)piperazin-1-yl)-1,3,5-triazine (): The triazine core increases metabolic stability compared to the propionyl-linked piperazine, which may undergo faster acyl-group cleavage .

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